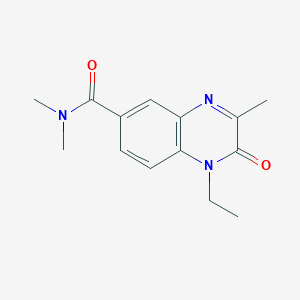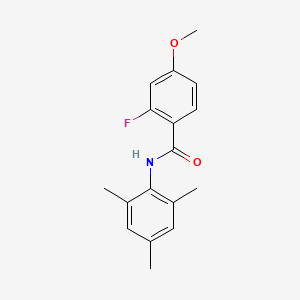
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide, also known as FMTPB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been identified as a potential drug candidate due to its promising pharmacological properties.
作用機序
The exact mechanism of action of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide is not fully understood, but it is believed to act through the modulation of certain signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. This compound has also been reported to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, as well as reduce the proliferation and migration of cancer cells. This compound has also been shown to have antioxidant properties and to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel.
実験室実験の利点と制限
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide. One potential area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of this compound as a diagnostic tool in imaging studies could be further explored. Finally, the elucidation of the exact mechanism of action of this compound and its interaction with various receptors and signaling pathways could provide valuable insights for the development of novel drugs.
合成法
The synthesis of 2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide involves the reaction of 2-fluoro-4-methoxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with thionyl chloride to yield the final product, this compound.
科学的研究の応用
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. This compound has also been investigated for its potential use as a diagnostic tool in imaging studies, due to its high affinity for certain receptors.
特性
IUPAC Name |
2-fluoro-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-10-7-11(2)16(12(3)8-10)19-17(20)14-6-5-13(21-4)9-15(14)18/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSFKXIFPXCDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=C(C=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





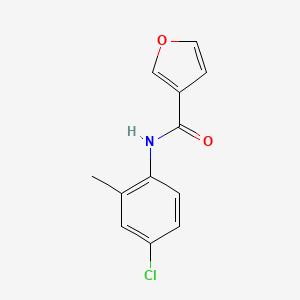

![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)

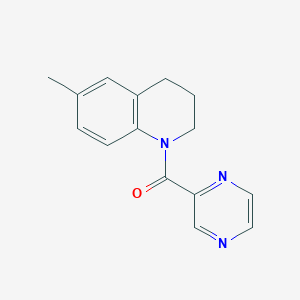
![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
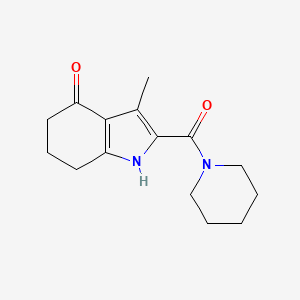
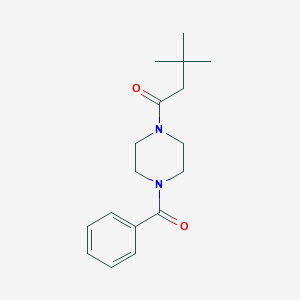
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)
